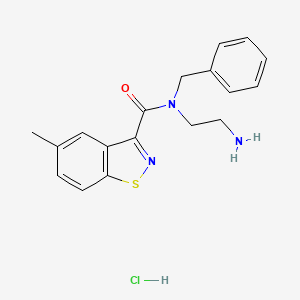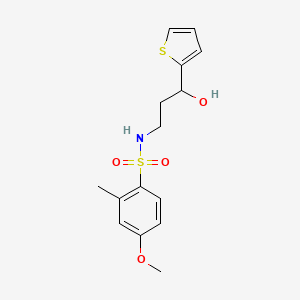
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . The molecule likely contains a thiophene ring, a common motif in medicinal chemistry due to its ability to mimic various functional groups .
Molecular Structure Analysis
The molecule likely contains a thiophene ring, a sulfonamide group, and a methoxy group . These functional groups can engage in various types of non-covalent interactions, which can be important for binding to biological targets .Chemical Reactions Analysis
Sulfonamides, like this compound, can undergo a variety of reactions. For example, the sulfur-nitrogen bond can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic systems .科学的研究の応用
Anticancer Potential
Several studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance, novel aminothiazole-paeonol derivatives, including those similar to the compound , have been synthesized and evaluated for their anticancer effect on various cancer cell lines, showing high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016). Another study on new benzenesulfonamide derivatives revealed strong cytotoxic activities, pointing towards their importance for further anti-tumor activity studies (Gul et al., 2016).
Inhibitory Effects
Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, showing potent cell cycle inhibition properties. Some compounds have advanced to clinical trials due to their preliminary clinical activities, highlighting their potential as oncolytic small molecules (Owa et al., 2002).
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties for photodynamic therapy applications. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Neurogenesis
Research on aminopropyl carbazole derivatives, closely related to the target compound, has indicated their ability to induce neurogenesis by increasing final cell division in neural stem cells. This highlights a potential application in regenerative medicine and neurodegenerative disease treatment (Shin et al., 2015).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, related to the compound , have been synthesized and their nonlinear optical (NLO) properties studied. These salts exhibit significant second harmonic generation (SHG) efficiency, indicating their potential application in the field of optoelectronics and photonics (Li et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11-10-12(20-2)5-6-15(11)22(18,19)16-8-7-13(17)14-4-3-9-21-14/h3-6,9-10,13,16-17H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOSTIQRMJIFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)
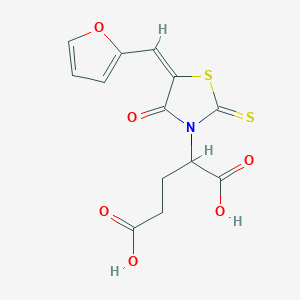

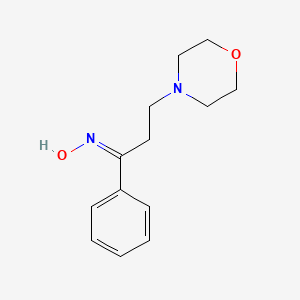
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-ynoic acid](/img/structure/B2368189.png)
![[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2368193.png)
![N-{2-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}-2-(4-fluorophenyl)acetamide](/img/structure/B2368194.png)
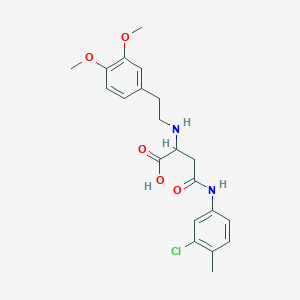

![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
